
7,7-Dimethyloxepan-2-one
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Overview
Description
7,7-Dimethyloxepan-2-one is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 7,7-Dimethyloxepan-2-one in laboratory settings?
- Methodological Answer : Synthesis should follow protocols emphasizing reproducibility, including detailed descriptions of reaction conditions (solvents, catalysts, temperature), purification steps (e.g., distillation or chromatography), and characterization via NMR and IR spectroscopy. For novel syntheses, provide spectral data and purity assessments (≥95% by GC-MS/HPLC). Known methods should cite prior literature, while modified protocols require comparative validation .
- Key Considerations : Include raw data for critical steps (e.g., yields, retention factors) in supplementary materials to support reproducibility .
Q. What analytical techniques are essential for confirming the structural identity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the oxepan-2-one ring and methyl substituents. IR spectroscopy can validate the lactone carbonyl stretch (~1740 cm−1). High-resolution mass spectrometry (HRMS) confirms molecular formula (C8H14O2). Cross-reference spectral data with databases like LMSD for stereoisomer differentiation .
- Key Considerations : For stereochemical assignments, employ NOESY or computational modeling (DFT) to resolve ambiguities in substituent orientation .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer : Contradictions (e.g., unexpected coupling constants in NMR) require iterative analysis:
Re-examine sample purity (HPLC/GC-MS).
Compare experimental data with computational predictions (e.g., DFT-simulated NMR).
Explore alternative conformers via variable-temperature NMR or X-ray crystallography.
Document all discrepancies and propose mechanistic explanations (e.g., ring strain, steric effects) .
- Key Considerations : Publish raw datasets and analysis workflows in open-access repositories to enable peer validation .
Q. What strategies are effective for evaluating the hydrolytic stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design a kinetic study:
Prepare buffered solutions (pH 2–12).
Monitor lactone ring opening via 1H NMR (disappearance of carbonyl proton) or HPLC (degradant quantification).
Calculate rate constants (k) and activation energies (Arrhenius plots).
Use LC-MS to identify degradation products and propose reaction pathways .
- Key Considerations : Include error margins for replicate measurements and discuss environmental implications of instability .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and calculate energy barriers for nucleophilic attack at the lactone carbonyl. Compare with experimental outcomes (e.g., reaction yields with amines/thiols). Validate computational models using crystallographic data or kinetic isotope effects .
- Key Considerations : Publish computational parameters (basis sets, solvation models) to ensure reproducibility .
Q. Data Analysis & Reporting Standards
Q. What are the best practices for presenting large datasets on this compound in research publications?
- Methodological Answer :
- Main Text : Summarize trends (e.g., reaction yields, stability half-lives) with concise tables/figures.
- Supplementary Materials : Archive raw data (spectra, chromatograms) in machine-readable formats (e.g., .cif for crystallography). Use descriptive filenames and metadata (e.g., "Figure_S1_HRMS_Data.csv") .
Q. How can researchers ensure methodological transparency when publishing studies on this compound?
- Methodological Answer :
Disclose all experimental variables (e.g., solvent batch, instrument calibration dates).
Provide step-by-step protocols for novel methods, including troubleshooting notes.
Cite prior work rigorously and differentiate incremental advances from groundbreaking findings .
Properties
CAS No. |
76638-13-6 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
7,7-dimethyloxepan-2-one |
InChI |
InChI=1S/C8H14O2/c1-8(2)6-4-3-5-7(9)10-8/h3-6H2,1-2H3 |
InChI Key |
DPDKDGXYHZLYEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.